2-Ethoxypropene
Overview
Description
2-Ethoxypropene, also known as 1-ethoxyprop-1-ene, is an organic compound with the molecular formula C₅H₁₀O. It is characterized by the presence of an ethoxy group attached to a propene backbone. This compound is known for its distinctive role in chemical synthesis and industrial applications, making it a focal point for researchers and professionals seeking innovative solutions in material science, pharmaceutical development, and beyond .
Mechanism of Action
Target of Action
2-Ethoxypropene is an alkene with a versatile ethoxy group . It exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis . Its primary targets are electron-deficient partners, with which it readily forms bonds .
Mode of Action
At the molecular level, this compound acts as an electron-rich alkene . It readily forms bonds with electron-deficient partners, a crucial ability for its involvement in polymerization reactions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .
Biochemical Pathways
This compound is particularly valuable in Michael additions and aldol condensations . It serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .
Pharmacokinetics
Its reactivity makes it an ideal candidate for constructing complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .
Result of Action
The result of this compound’s action is the creation of polymers with specific properties and functions . It also enables the creation of effective compounds that target specific pests or weeds, improving crop yields and farming efficiency .
Action Environment
The environmental aspect of using this compound has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .
Biochemical Analysis
Biochemical Properties
2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis
Cellular Effects
Its reactivity suggests that it could influence various cellular processes
Molecular Mechanism
At the molecular level, this compound acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Temporal Effects in Laboratory Settings
Its reactivity with ozone has been studied, suggesting that it undergoes changes over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxypropene can be synthesized through the reaction of ethanol and propyne in the presence of a catalyst. The process involves heating ethanol and propyne, typically in the presence of sodium hydroxide, at temperatures ranging from 135°C to 150°C. The reaction proceeds as follows :
- Preheating stage: Nitrogen is passed into the reactor to replace the air, followed by the addition of sodium hydroxide micropowder.
- Reaction stage: Propyne gas and pre-gasified anhydrous ethanol are introduced into the preheated reactor. The reaction is carried out for approximately 1.2 hours.
- Rectification stage: The reaction gas is absorbed and collected using a condensing device, followed by fractional rectification to collect this compound at a temperature range of 60°C to 64°C.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants and efficient heat management to ensure optimal reaction conditions and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypropene undergoes various chemical reactions, including:
Oxidation: Reacts with ozone to form ethyl acetate, formaldehyde, and carbon dioxide.
Polymerization: Involved in polymerization reactions to create polymers with specific properties.
Common Reagents and Conditions:
Oxidation: Ozone is commonly used as the oxidizing agent.
Substitution: Nucleophiles are used to react with the electron-rich alkene.
Polymerization: Catalysts and specific reaction conditions are employed to control the polymerization process.
Major Products:
Oxidation: Ethyl acetate, formaldehyde, and carbon dioxide.
Substitution: Various substituted alkenes depending on the nucleophile used.
Polymerization: Polymers with enhanced durability, flexibility, or biodegradability.
Scientific Research Applications
2-Ethoxypropene finds applications across diverse fields, including:
Pharmaceutical Synthesis: Utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity in forming complex molecular structures.
Material Science: Contributes to the development of novel polymers and plastics with specific properties.
Agricultural Chemistry: Used in the synthesis of agrochemicals.
Green Chemistry: Explored for its potential in sustainable and eco-friendly chemical processes.
Comparison with Similar Compounds
2-Methoxypropene: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Ethoxypropane: Another related compound with different reactivity and applications.
Uniqueness: 2-Ethoxypropene is unique due to its versatile ethoxy group, which provides distinct steric and electronic effects, making it highly reactive towards nucleophiles and valuable in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-ethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239065 | |
Record name | 2-Ethoxypropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-66-9 | |
Record name | 2-Ethoxy-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxypropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxypropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common method for synthesizing 2-ethoxypropene?
A1: this compound is often synthesized through a two-step process. First, acetone and triethyl orthoformate undergo condensation in the presence of an acidic catalyst, such as an acidic cation-exchange resin, to produce 2,2-diethoxypropane [, ]. This intermediate is then subjected to pyrolysis, typically in a liquid medium like benzyl silicon oil, to yield this compound [].
Q2: What factors influence the yield of this compound during synthesis?
A2: Research suggests that factors like reaction temperature, reaction time, catalyst quantity, and the ratio of reactants significantly impact the yield of this compound during the synthesis process []. Optimization of these parameters is crucial for achieving high yields.
Q3: Has the thermal decomposition of this compound been studied?
A3: Yes, computational studies have investigated the thermal decomposition mechanisms of various oxypropenes, including this compound []. These simulations provide valuable insights into the compound's stability and potential reaction pathways at different temperatures.
Q4: How does the presence of an alkoxy group influence the reactivity of this compound?
A4: Studies comparing the gas-phase reactivity of alkyl vinyl ethers with ozone indicate that the alkoxy group plays a role in determining the reaction rate []. For instance, this compound exhibits a higher reaction rate with ozone compared to 2-methoxypropene, highlighting the influence of the alkoxy group on the molecule's overall reactivity.
Q5: What are the primary products of this compound ozonolysis?
A5: Ozonolysis of this compound in atmospheric conditions primarily yields ethyl acetate, formaldehyde, and carbon dioxide []. These products provide insights into the degradation pathways of this compound in the atmosphere and its potential environmental impact.
Q6: What is the atmospheric lifetime of this compound?
A6: Based on its reaction rate with ozone, the estimated atmospheric lifetime of this compound is approximately 21 hours []. This relatively short lifetime suggests that reaction with ozone is a significant removal process for this compound in the atmosphere, particularly in areas with higher ozone concentrations.
Q7: Has this compound been explored for applications in materials science?
A7: Yes, this compound has been utilized as a reagent in the synthesis of acetalated β-cyclodextrins (Ac-βCDs) []. These modified cyclodextrins are promising materials for developing biocompatible, pH-responsive nanoparticles for drug delivery applications.
Q8: What are the advantages of using this compound in the synthesis of Ac-βCDs?
A8: this compound enables a one-pot acetalation reaction with β-cyclodextrin, simplifying the synthesis process []. The resulting Ac-βCDs exhibit pH-labile hydrolysis and can release drug payloads in a pH-dependent manner, making them attractive candidates for targeted drug delivery systems.
Q9: How does the reaction time during acetalation with this compound affect the properties of Ac-βCDs?
A9: The molar ratio of linear to cyclic acetals in Ac-βCDs, a critical factor influencing their pH-responsive properties, can be controlled by adjusting the reaction time during acetalation with this compound []. This level of control allows for tailoring the drug release profiles of Ac-βCD nanoparticles.
Q10: Have there been any studies on the (vapor + liquid) equilibrium of this compound?
A10: Yes, research has investigated the (vapor + liquid) equilibria for mixtures containing this compound, including systems with acetone and butanone []. This type of data is essential for understanding the behavior of this compound in mixtures and is crucial for industrial applications involving separation processes like distillation.
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